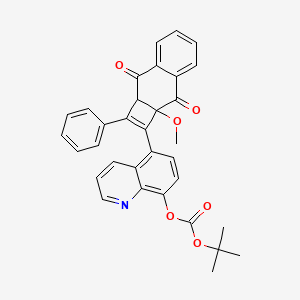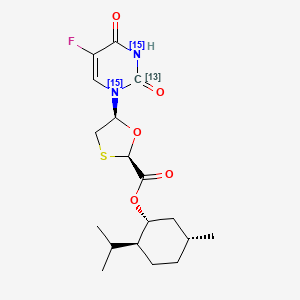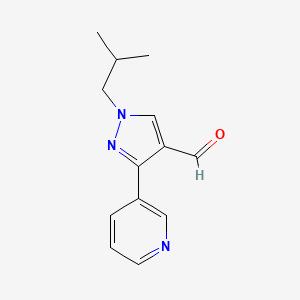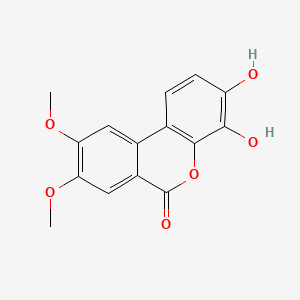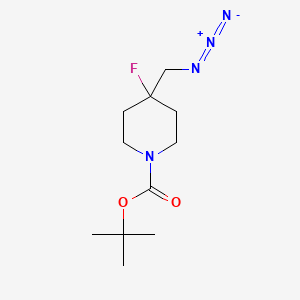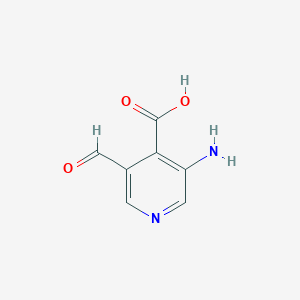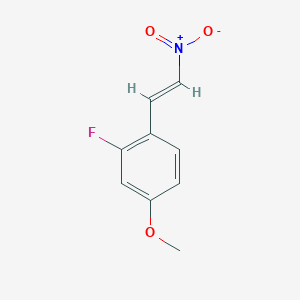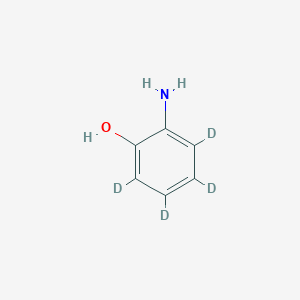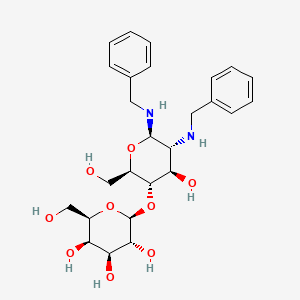
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is a complex organic compound with the molecular formula C26H36N2O9 and a molecular weight of 520.58 g/mol . This compound is an intermediate in the synthesis of Lactosamine, which forms the backbone of several cell surface glycans such as sialylated glycans or keratin sulfates. It is also a basic structural element of Lewis type and human milk oligosaccharides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine can be synthesized through a multi-step organic synthesis process. The synthesis involves the protection and deprotection of functional groups, glycosylation reactions, and the use of various reagents to achieve the desired structure. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods may include the use of automated synthesizers, high-throughput screening, and optimization of reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The benzyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino groups can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine involves its interaction with specific molecular targets and pathways. The compound can bind to cell surface receptors and modulate signaling pathways involved in cell growth, differentiation, and immune responses. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Lactosamine: A related compound that forms the backbone of several cell surface glycans.
Sialylated Glycans: Complex glycans that contain sialic acid residues and play important roles in cell signaling and immune responses.
Keratin Sulfates: Glycosaminoglycans found in connective tissues and involved in various biological processes.
Uniqueness
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is unique due to its specific structure and functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its role as an intermediate in the synthesis of complex glycans and oligosaccharides further highlights its importance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C26H36N2O9 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-5,6-bis(benzylamino)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H36N2O9/c29-13-17-20(31)22(33)23(34)26(36-17)37-24-18(14-30)35-25(28-12-16-9-5-2-6-10-16)19(21(24)32)27-11-15-7-3-1-4-8-15/h1-10,17-34H,11-14H2/t17-,18-,19-,20+,21-,22+,23-,24-,25-,26+/m1/s1 |
Clave InChI |
LNHWXEHIHXLLET-ONWCEEOSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2NCC3=CC=CC=C3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)CNC2C(C(C(OC2NCC3=CC=CC=C3)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


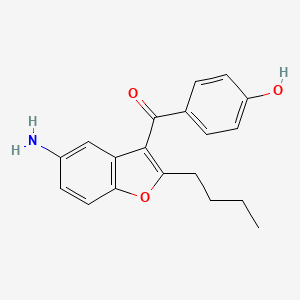
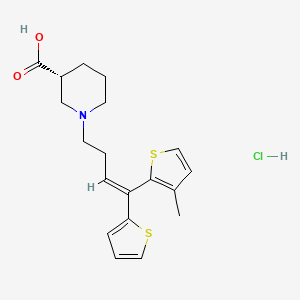
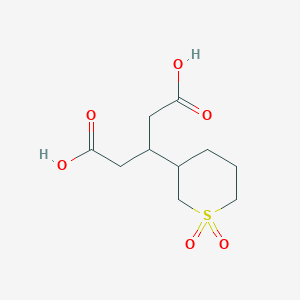
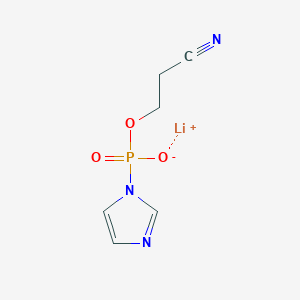
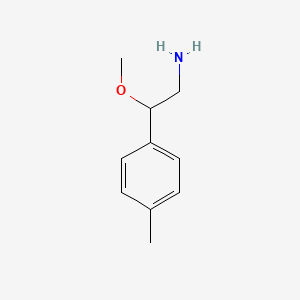
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
